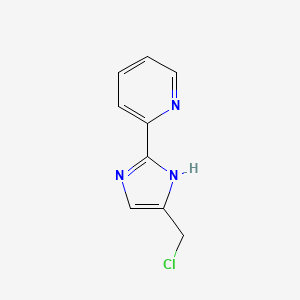

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine

CAS No.: 1053657-25-2

Cat. No.: VC2840236

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1053657-25-2 |

|---|---|

| Molecular Formula | C9H8ClN3 |

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | 2-[5-(chloromethyl)-1H-imidazol-2-yl]pyridine |

| Standard InChI | InChI=1S/C9H8ClN3/c10-5-7-6-12-9(13-7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) |

| Standard InChI Key | QQDYNVVUOHGDLS-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NC=C(N2)CCl |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(N2)CCl |

Introduction

Chemical Identity and Properties

Nomenclature and Identification

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine is identified by several systematic and registry names in chemical databases. The compound is registered with CAS number 1053657-25-2 and appears in PubChem with the identifier CID 57361981 . In chemical literature, it may also be referred to by several synonyms, including 2-[5-(chloromethyl)-1H-imidazol-2-yl]pyridine and MFCD10568335 . It is important to note that this compound may sometimes be confused with its isomer, 5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine (CAS: 1803566-65-5), where the positioning of substituents differs.

Physical and Chemical Properties

The physical and chemical properties of 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClN3 |

| Molecular Weight | 193.63 g/mol |

| IUPAC Name | 2-[5-(chloromethyl)-1H-imidazol-2-yl]pyridine |

| InChI | InChI=1S/C9H8ClN3/c10-5-7-6-12-9(13-7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) |

| InChIKey | QQDYNVVUOHGDLS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(N2)CCl |

The presence of the chloromethyl group confers enhanced reactivity to the molecule, making it particularly suitable for further chemical modifications. The compound contains three nitrogen atoms across its two heterocyclic rings, providing multiple sites for hydrogen bonding and potential coordination with metal ions.

Structural Characteristics

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine features a complex heterocyclic structure with both a pyridine and an imidazole ring system. The pyridine ring is connected to the imidazole at the C2 position of the imidazole ring, while the chloromethyl group is situated at the C5 position of the imidazole . This arrangement creates a molecule with distinct electronic properties and reactivity patterns.

The compound exhibits partial aromaticity across both ring systems, with the imidazole N-H group capable of participating in hydrogen bonding. The chloromethyl group (-CH2Cl) serves as an electrophilic center, making it susceptible to nucleophilic substitution reactions. This structural feature is particularly valuable in synthetic applications where the compound can act as a building block for more complex molecules.

Synthesis Methodologies

Challenges and Optimizations

Synthesizing 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine presents several challenges that require careful optimization. The regioselectivity of the chloromethylation reaction is a primary concern, as multiple positions on both the imidazole and pyridine rings could potentially undergo substitution. Controlling reaction conditions, including temperature, solvent choice, and catalyst systems, is essential for achieving the desired product.

The stability of the chloromethyl group during synthesis and purification also presents challenges, as it is susceptible to hydrolysis under basic conditions. Additionally, the imidazole N-H proton is acidic and can participate in undesired side reactions. Protection/deprotection strategies may be necessary to achieve optimal yields and purity.

Applications and Significance

Research Applications

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine has garnered significant attention in various scientific fields due to its versatile structure and reactivity. The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex heterocyclic systems. Its utility extends to medicinal chemistry, where it can be incorporated into potential pharmaceutical candidates through modification of the reactive chloromethyl group.

In materials science, imidazole-pyridine hybrid compounds like this one are being investigated for their potential in creating novel functional materials. The nitrogen-rich heterocyclic system can coordinate with metals, potentially leading to applications in catalysis and material design.

Role in Chemical Synthesis

The most significant application of 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine lies in its role as a synthetic intermediate. The chloromethyl group can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, allowing for diverse functionalizations. This reactivity pattern enables the incorporation of the imidazole-pyridine scaffold into more complex molecular architectures.

The compound could potentially serve as a precursor in the synthesis of pharmaceutically relevant molecules. Similar heterocyclic compounds have been utilized in the development of enzyme inhibitors, receptor modulators, and other biologically active substances.

Comparative Analysis

Related Compounds

2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine shares structural similarities with several other heterocyclic compounds. One such compound is 2-(5-Phenyl-1H-imidazol-2-yl)-pyridine (CID: 12250898), which features a phenyl group at the 5-position of the imidazole ring instead of a chloromethyl group . This phenyl-substituted analog has a molecular formula of C14H11N3 and a molecular weight of 221.26 g/mol .

Another related compound is 5-(Chloromethyl)-2-(1H-imidazol-2-yl)pyridine (CAS: 1803566-65-5), which appears to be an isomer of our target compound. The structural difference lies in the position of the chloromethyl group, which is attached to the pyridine ring rather than the imidazole ring. Despite this difference, both compounds share the same molecular formula and molecular weight.

The preparation of benzimidazole derivatives, such as 2-chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic acid described in search result , follows somewhat similar synthetic principles but involves different ring systems. These compounds are utilized in the synthesis of pharmaceutical intermediates, including dabigatran etexilate precursors .

Structure-Activity Relationships

The biological and chemical activities of 2-(5-Chloromethyl-1H-imidazol-2-YL)pyridine are influenced by its unique structural features. The imidazole-pyridine scaffold provides a rigid framework with specific spatial arrangements of hydrogen bond acceptors and donors. This arrangement can be crucial for interactions with biological targets such as proteins and enzymes.

The chloromethyl group serves as a reactive site for covalent modification, potentially allowing the compound to form stable bonds with nucleophilic residues in proteins. This property could be exploited in the design of covalent inhibitors or chemical probes. In comparison, the phenyl-substituted analog would exhibit different reactivity patterns, being less electrophilic but potentially engaging in additional π-π stacking interactions with aromatic residues in biological targets.

Understanding these structure-activity relationships is essential for rationally designing derivatives with optimized properties for specific applications, whether in medicinal chemistry, materials science, or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume